3-Dimethylaminoacrolein

Catalog No.
S3309451
CAS No.
692-32-0
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Dimethylaminoacrolein

CAS Number

692-32-0

Product Name

3-Dimethylaminoacrolein

IUPAC Name

(E)-3-(dimethylamino)prop-2-enal

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+

InChI Key

RRLMPLDPCKRASL-ONEGZZNKSA-N

SMILES

CN(C)C=CC=O

Canonical SMILES

CN(C)C=CC=O

Isomeric SMILES

CN(C)/C=C/C=O

Precursor for Malondialdehyde (MDA):

3-(Dimethylamino)acrylaldehyde is a stable and relatively non-toxic precursor to malondialdehyde (MDA) . This property makes it valuable in research settings where MDA is needed, as MDA itself is highly reactive and poses significant health risks .

Building Block for Heterocycles:

The combined functionalities of an unsaturated aldehyde and an enamine in 3-(dimethylamino)acrylaldehyde make it a versatile building block for the synthesis of nitrogen-containing heterocyclic compounds . These heterocycles, such as pyridines, pyrimidines, pyrroles, and pyrazoles, are prevalent in various natural products and pharmaceuticals .

3-(Dimethylamino)acrylaldehyde can be used to introduce unsaturated and reactive C3 groups into CH-acidic and nucleophilic compounds . This property allows researchers to modify the chemical structures of various molecules, potentially leading to the discovery of novel materials and therapeutics.

Synthetic Derivatization:

The activated aldehyde group of 3-(dimethylamino)acrylaldehyde readily reacts with various reagents like dialkyl sulfates, forming reactive but unstable intermediates . These intermediates can be further transformed into different functionalities using nucleophiles like alkoxides or amines, offering diverse synthetic possibilities.

3-Dimethylaminoacrolein is an organic compound with the molecular formula C5H9NOC_5H_9NO and a molecular weight of 99.13 g/mol. It is categorized as an unsaturated aldehyde, specifically an acrolein derivative, featuring a dimethylamino group at the third carbon position. This compound is known for its reactivity due to the presence of both a double bond and an aldehyde functional group, making it a versatile building block in organic synthesis.

  • Toxic: Avoid inhalation, ingestion, and skin contact.
  • Flammable: Keep away from heat and open flames.
  • Reactive: Can react with strong acids and bases.
, including:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.
  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones under suitable conditions .
  • Vilsmeier Reaction: This compound has been utilized in Vilsmeier reactions to synthesize porphyrins and chlorins, resulting in the formation of meso-(2-formylvinyl)porphyrins .

Research indicates that 3-Dimethylaminoacrolein exhibits biological activity, particularly in terms of cytotoxicity against various cancer cell lines. Its ability to form adducts with biological macromolecules may contribute to its pharmacological properties. Additionally, studies suggest potential applications in medicinal chemistry due to its structural features that allow for interaction with biological targets .

Several methods exist for synthesizing 3-Dimethylaminoacrolein:

  • From Cyclooctanone and 1-Propene-1,3-diamine: This method involves the reaction of cyclooctanone with 1-propene-1,3-diamine under specific conditions to yield 3-Dimethylaminoacrolein .
  • Via Dimethylamine and Acrolein: A straightforward approach is the direct reaction of dimethylamine with acrolein, which can be performed under mild conditions.
  • Alternative Synthetic Routes: Other methods include the use of various catalysts and reagents that facilitate the formation of this compound from simpler precursors .

3-Dimethylaminoacrolein finds utility in several fields:

  • Synthetic Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound has applications in developing polymers and resins due to its reactive double bond.
  • Biological Research: Its cytotoxic properties make it a candidate for further exploration in cancer therapy and drug development .

Studies on the interactions of 3-Dimethylaminoacrolein with biomolecules have revealed its potential to form covalent bonds with proteins and nucleic acids. This reactivity can lead to modifications that affect cellular functions, highlighting its importance in understanding drug action mechanisms and toxicity profiles. Research continues to explore these interactions to better assess its therapeutic potential and safety .

3-Dimethylaminoacrolein shares structural similarities with several other compounds, which can be compared as follows:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
DimethylaminopropionaldehydeC5H11NOContains a propionaldehyde structureMore saturated than 3-Dimethylaminoacrolein
AcroleinC3H4OSimple unsaturated aldehydeLacks the dimethylamino group
4-DimethylaminobutyraldehydeC6H13NOLonger carbon chainExhibits different reactivity patterns
N,N-DimethylformamideC3H7NAmide structureLess reactive due to lack of aldehyde functionality

Uniqueness of 3-Dimethylaminoacrolein: Its combination of both unsaturation and an aldehyde functional group allows it to engage in diverse

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

927-63-9

Wikipedia

3-dimethylaminoacrolein

Dates

Modify: 2023-08-19

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